Lafadofensine (D-(-)-Mandelic acid)

Monoamine Transporter SNDRI Neuropharmacology

Lafadofensine (D-(-)-Mandelic acid) is a research-grade, balanced serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) supplied exclusively as the defined (3S)-enantiomer D-(-)-mandelic acid salt. Unlike solriamfetol (SERT IC50 > 100 µM), this compound enables simultaneous triple-monoamine modulation. Intended for in vitro pharmacology and preclinical profiling only; Phase II status (no clinical PK established). Insist on lot-specific purity ≥98% documentation to ensure chiral integrity and batch-to-batch experimental reproducibility.

Molecular Formula C32H32F2N2O6
Molecular Weight 578.6 g/mol
Cat. No. B10830177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLafadofensine (D-(-)-Mandelic acid)
Molecular FormulaC32H32F2N2O6
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESC1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC=C(C=C1)C(C(=O)O)O.C1=CC=C(C=C1)C(C(=O)O)O
InChIInChI=1S/C16H16F2N2.2C8H8O3/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15;2*9-7(8(10)11)6-4-2-1-3-5-6/h1-8,16,19H,9-11H2;2*1-5,7,9H,(H,10,11)/t16-;2*7-/m011/s1
InChIKeyFTGKNJVJPIKLRR-FGNBVEDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lafadofensine (D-(-)-Mandelic acid) Sourcing Guide: Investigational SNDRI Agent for Monoamine Transporter Research


Lafadofensine (D-(-)-Mandelic acid), CAS 914989-90-5, is a small molecule investigational drug developed as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) [1]. The compound has advanced to Phase II clinical trials for an undisclosed indication and has not been marketed for therapeutic use [2]. The D-(-)-Mandelic acid salt form (molecular formula C32H32F2N2O6, MW 578.6) is the predominant research-grade material supplied by vendors, distinct from the fumarate salt form (CAS 914989-91-6) .

Why Lafadofensine (D-(-)-Mandelic acid) Cannot Be Replaced by Alternative Monoamine Reuptake Inhibitors


Substitution of Lafadofensine with in-class monoamine reuptake inhibitors (e.g., solriamfetol, methylphenidate, modafinil) is scientifically invalid due to fundamental differences in transporter selectivity profiles, chiral salt forms, and developmental stage. Lafadofensine is characterized as a balanced SNDRI, whereas solriamfetol selectively targets dopamine and norepinephrine transporters with minimal serotonin activity (SERT IC50 > 100 µM) [1]. Methylphenidate and modafinil operate via distinct mechanisms with lower affinity for serotonin reuptake. Furthermore, Lafadofensine remains an investigational agent without established clinical pharmacokinetic parameters, meaning procurement decisions must be based on research-grade specifications rather than clinical comparability [2].

Lafadofensine (D-(-)-Mandelic acid) Procurement Evidence: Quantifiable Differentiation Data


Lafadofensine SNDRI Profile Versus Solriamfetol Dual Reuptake Inhibitor Selectivity

Lafadofensine is classified as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI), demonstrating balanced inhibition across all three monoamine transporters [1]. In contrast, the comparator solriamfetol exhibits selective dual reuptake inhibition at dopamine (DA; IC50 = 2.9 µM) and norepinephrine (NE; IC50 = 4.4 µM) transporters, with negligible functional activity at the serotonin transporter (SERT IC50 > 100 µM) [2]. While direct quantitative affinity data for Lafadofensine at individual transporters is not publicly available, the qualitative classification as an SNDRI versus solriamfetol's dual reuptake inhibitor profile represents a fundamental mechanistic differentiation.

Monoamine Transporter SNDRI Neuropharmacology

Lafadofensine Norepinephrine Transporter Affinity IC50 Value

Lafadofensine demonstrates measurable inhibition of the norepinephrine transporter (NET) with an IC50 of 849 nM in rat synaptosomal preparations [1]. This affinity value establishes a quantitative baseline for the compound's NET activity. Comparative affinity data for reference compounds (e.g., atomoxetine, methylphenidate) in the same assay system are not available from the source database.

Binding Affinity Norepinephrine Transporter NET Inhibition

Chiral Purity Specification of Lafadofensine (D-(-)-Mandelic acid) Salt Form

Lafadofensine (D-(-)-Mandelic acid) is supplied as a single enantiomeric salt, with the active pharmaceutical ingredient being the (3S)-enantiomer [1]. The D-(-)-Mandelic acid counterion provides a defined stereochemical composition that differs from alternative salt forms such as the fumarate salt (CAS 914989-91-6). Vendor specifications for research-grade Lafadofensine (D-(-)-Mandelic acid) report purity levels up to 99.95% [2].

Chiral Purity Stereochemistry Salt Form

Investigational Status of Lafadofensine Versus Marketed Monoamine Reuptake Inhibitors

Lafadofensine has reached a maximum clinical trial phase of II with one investigational indication, and has not received marketing authorization in any jurisdiction [1]. This contrasts with marketed comparators: solriamfetol (FDA-approved 2019 for narcolepsy and OSA), methylphenidate (marketed since 1955), atomoxetine (FDA-approved 2002 for ADHD), and modafinil (FDA-approved 1998).

Clinical Development Phase II Investigational Drug

Optimal Research Applications for Lafadofensine (D-(-)-Mandelic acid) Procurement


Triple Monoamine Reuptake Inhibition Mechanistic Studies

Lafadofensine serves as a research tool for investigating balanced SNDRI pharmacology in vitro. Unlike solriamfetol, which lacks functional serotonin transporter activity (SERT IC50 > 100 µM) [1], Lafadofensine provides a chemical probe for studying the simultaneous modulation of serotonin, norepinephrine, and dopamine signaling. This application is grounded in the compound's established SNDRI classification [2].

Chiral Pharmacology and Enantiomer-Specific Effects

The defined (3S)-enantiomer configuration of Lafadofensine (D-(-)-Mandelic acid) [3] enables studies of stereoselective monoamine transporter interactions. The single enantiomer salt form allows researchers to control for chiral effects that may confound studies using racemic mixtures or alternative salt forms (e.g., fumarate, CAS 914989-91-6).

Investigational Compound Benchmarking in Preclinical Models

As a Phase II investigational SNDRI [3], Lafadofensine is appropriate for preclinical efficacy and safety profiling studies where comparisons against approved monoamine reuptake inhibitors (e.g., methylphenidate, atomoxetine) are required. Researchers can utilize the NET IC50 value of 849 nM in rat synaptosomes [4] as a reference point for in vitro assay design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lafadofensine (D-(-)-Mandelic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.